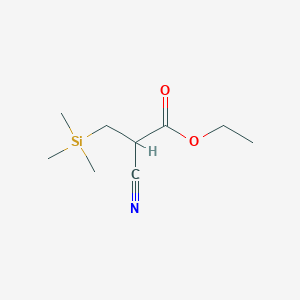
Ethyl 3-(trimethylsilyl)-2-cyanopropionate
カタログ番号 B8396051
分子量: 199.32 g/mol
InChIキー: OZFGHZCHKLSWNV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Patent
US08895769B2
Procedure details


A solution of ethyl cyanoacetate (5.34 g, 47.3 mmol) in dimethyl sulfoxide (DMSO, 20 ml) was added portionwise with sodium ethoxide (3.21 g, 47.2 mmol), and the mixture was stirred at room temperature for 4 hours with occasionally cooling the mixture on ice when temperature elevation was observed. The reaction mixture was put on an ice bath, and added dropwise with a solution of iodomethyltrimethylsilane (7.78 g, 36.4 mmol) in DMSO (5 ml), and the mixture was stirred at room temperature for 24 hours. The reaction mixture was added with saturated aqueous ammonium chloride, and the mixture was extracted with ethyl acetate. The organic layer was washed with water and dried over anhydrous sodium sulfate, and the solvent was evaporated. The residue was purified by silica gel chromatography [hexane/ethyl acetate (49:1)] to obtain ethyl 3-(trimethylsilyl)-2-cyanopropionate (6.06 g, 65%) mentioned in the title as colorless oil.






Yield
65%
Identifiers


|
REACTION_CXSMILES
|
[C:1]([CH2:3][C:4]([O:6][CH2:7][CH3:8])=[O:5])#[N:2].[O-]CC.[Na+].I[CH2:14][Si:15]([CH3:18])([CH3:17])[CH3:16].[Cl-].[NH4+]>CS(C)=O>[CH3:14][Si:15]([CH3:18])([CH3:17])[CH2:16][CH:3]([C:1]#[N:2])[C:4]([O:6][CH2:7][CH3:8])=[O:5] |f:1.2,4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5.34 g
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)CC(=O)OCC
|
|
Name
|
|
|
Quantity
|
3.21 g
|
|
Type
|
reactant
|
|
Smiles
|
[O-]CC.[Na+]
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
CS(=O)C
|
Step Two
|
Name
|
|
|
Quantity
|
7.78 g
|
|
Type
|
reactant
|
|
Smiles
|
IC[Si](C)(C)C
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
CS(=O)C
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[NH4+]
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred at room temperature for 4 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
with occasionally cooling the mixture on ice when temperature elevation
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was put on an ice bath
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred at room temperature for 24 hours
|
|
Duration
|
24 h
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the mixture was extracted with ethyl acetate
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic layer was washed with water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous sodium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by silica gel chromatography [hexane/ethyl acetate (49:1)]
|
Outcomes


Product
Details
Reaction Time |
4 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C[Si](CC(C(=O)OCC)C#N)(C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 6.06 g | |
| YIELD: PERCENTYIELD | 65% | |
| YIELD: CALCULATEDPERCENTYIELD | 83.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
